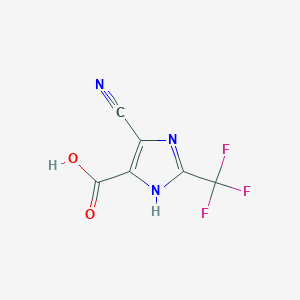

4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid

Description

4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative characterized by three key functional groups:

- Cyano group (-CN) at position 4: Enhances electron-withdrawing effects, increasing acidity of the carboxylic acid group and influencing hydrogen-bonding interactions.

- Trifluoromethyl group (-CF₃) at position 2: Contributes to high electronegativity, metabolic stability, and lipophilicity.

- Carboxylic acid (-COOH) at position 5: Facilitates salt formation, solubility in polar solvents, and participation in coordination chemistry.

Properties

IUPAC Name |

4-cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3O2/c7-6(8,9)5-11-2(1-10)3(12-5)4(13)14/h(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVPCWDYPGPOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(NC(=N1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of o-alkenyl aromatic isocyanides using a trifluoromethylating agent such as the Togni reagent . This reaction is often catalyzed by metals like copper, which facilitates the formation of the desired product under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the cyano group to form amines or other derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hypervalent iodine reagents, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its use in drug development due to its metabolic stability and bioavailability.

Industry: Utilized in the production of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, while the cyano group can participate in hydrogen bonding and other interactions. These properties contribute to its biological activity and effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural analogs and their differences:

Key Observations:

Physical and Chemical Properties

- Melting Points : Analogs like 4-Methyl-1H-imidazole-5-carbaldehyde (mp 165–166°C) and 1-Methyl-1H-imidazole-5-carbohydrazide (mp 186–187°C) exhibit lower thermal stability than the target compound, likely due to weaker intermolecular interactions .

- Solubility : The trifluoroethyl-substituted analog (1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid) shows enhanced solubility in organic solvents compared to the target compound, attributed to the flexible -CF₃CH₂ group .

Biological Activity

4-Cyano-2-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of both cyano and trifluoromethyl groups enhances its chemical properties, making it a valuable candidate in pharmaceutical and agrochemical research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a heterocyclic imidazole ring with the following structural components:

- Cyano group (-C≡N) : Known for its electron-withdrawing properties.

- Trifluoromethyl group (-CF₃) : Increases lipophilicity and metabolic stability.

Chemical Formula : C₆H₂F₃N₃O₂

IUPAC Name : this compound

CAS Number : 2090630-52-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to proteins, while the cyano group can participate in hydrogen bonding. This dual functionality allows the compound to modulate various biological pathways effectively.

Antimicrobial Properties

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial activity. In particular, this compound has been studied for its potential to inhibit bacterial growth. For instance, a study demonstrated that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies revealed that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. The trifluoromethyl group is believed to play a crucial role in enhancing the compound's bioactivity by improving its interaction with cellular targets.

Table: Summary of Biological Activities

Case Study: SARS-CoV-2 Inhibition

A notable study focused on the potential of this compound as an inhibitor of SARS-CoV-2 protease (3CLpro). The results indicated a strong inhibitory effect with a Ki value of 0.27 nM, showcasing its promise as a therapeutic agent against COVID-19. This finding aligns with the broader trend of utilizing imidazole derivatives in antiviral drug development.

Applications in Drug Development

The unique properties of this compound make it a candidate for various applications:

- Pharmaceuticals : Due to its metabolic stability and bioavailability, it is being explored as a scaffold for drug design.

- Agrochemicals : Its antimicrobial properties suggest potential use in crop protection products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.